molecular formula C7H13ClO2S B2838747 3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride CAS No. 1695684-74-2

3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride

Cat. No. B2838747
M. Wt: 196.69
InChI Key: DBLOYVLVNCWPDQ-UHFFFAOYSA-N
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Description

“3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride” is a chemical compound with the CAS number 1695684-74-2 . It has a molecular weight of 196.69 and a molecular formula of C7H13ClO2S .


Molecular Structure Analysis

The molecular structure of “3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride” consists of a cyclobutane ring with a sulfonyl chloride group and a propan-2-yl group attached . The cyclobutane ring is a four-membered carbon ring, which introduces strain into the molecule. This strain can have significant effects on the compound’s reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride” include a molecular weight of 196.69 and a molecular formula of C7H13ClO2S . Unfortunately, specific details such as boiling point and storage conditions are not provided .

Scientific Research Applications

Cycloaddition Reactions

3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride is used in cycloaddition reactions, where it serves as a reagent for the formation of cyclobutadiene intermediates. This process is pivotal in organic synthesis, especially in the creation of complex molecular structures from simpler components. The formation of the cyclobutadiene ring from ynamines and 1-alkynyl sulfones, established through various analytical methods, exemplifies its utility in synthetic chemistry (Eisch, Hallenbeck, & Lucarelli, 1991).

Sulfonation Reactions

The compound plays a crucial role in sulfonation reactions, where it acts as a versatile sulfonating agent. This functionality is demonstrated through its ability to easily sulfonate primary and secondary amines, leading to the formation of activated amines. Such reactions are critical in the development of new chemical entities with potential pharmaceutical applications (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

Gold-Catalyzed Intermolecular Cycloadditions

In gold-catalyzed intermolecular [2+2] cycloadditions, 3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride is utilized as an efficient two-carbon partner. This transformation allows for the synthesis of highly substituted cyclobutane derivatives, which are valuable in medicinal chemistry and material science. The process is characterized by complete regio- and stereocontrol, highlighting the precision achievable with such reagents (Faustino, Bernal, Castedo, López, & Mascareñas, 2012).

Solid-Phase Synthesis

The compound is also integral to the solid-phase synthesis of heterocyclic compounds, such as 3,5-disubstituted 1,3-oxazolidin-2-ones. Utilizing polymer-supported sulfonyl chloride, this method facilitates the synthesis of oxazolidinones with high enantiopurity, showcasing the compound's versatility in enabling synthetic strategies that are pivotal in drug discovery and development (Holte, Thijs, & Zwanenburg, 1998).

properties

IUPAC Name

3-propan-2-ylcyclobutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2S/c1-5(2)6-3-7(4-6)11(8,9)10/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLOYVLVNCWPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride

CAS RN

1695684-74-2
Record name 3-(propan-2-yl)cyclobutane-1-sulfonyl chloride
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